N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide
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Overview
Description
N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-benzoylbenzamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a benzoylbenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-benzoylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with an appropriate diketone under acidic conditions.
Amination: The pyrazole derivative is then subjected to an amination reaction with 3-bromopropylamine to introduce the aminopropyl group.
Coupling with Benzoylbenzamide: The final step involves coupling the aminopropyl-pyrazole derivative with 4-benzoylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-benzoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-benzoylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-benzoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and benzoylbenzamide moiety are crucial for binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-methylbenzamide
- N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-chlorobenzamide
Uniqueness
N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-benzoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
917924-85-7 |
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Molecular Formula |
C26H24N4O2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[3-amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-4-benzoylbenzamide |
InChI |
InChI=1S/C26H24N4O2/c27-15-14-24(19-8-6-18(7-9-19)23-16-28-29-17-23)30-26(32)22-12-10-21(11-13-22)25(31)20-4-2-1-3-5-20/h1-13,16-17,24H,14-15,27H2,(H,28,29)(H,30,32) |
InChI Key |
NGZLNTKTYKABNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC(CCN)C3=CC=C(C=C3)C4=CNN=C4 |
Origin of Product |
United States |
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